(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid

説明

Systematic IUPAC Nomenclature and Structural Formula

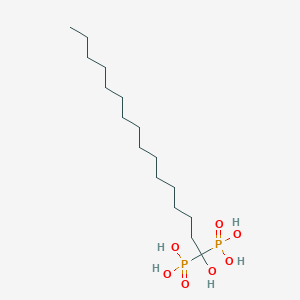

The compound "(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid" is systematically named according to IUPAC guidelines as (1-hydroxyhexadecane-1,1-diyl)bis(phosphonic acid) . This nomenclature reflects its bisphosphonate structure, where two phosphonic acid groups are bonded to a central carbon atom within a 16-carbon alkyl chain. The structural formula is C₁₆H₃₆O₇P₂ , with a molecular weight of 402.4 g/mol .

The structural features include:

- A hexadecyl chain (16-carbon alkyl group) serving as the hydrophobic backbone.

- A central hydroxyl group (-OH) attached to the terminal carbon.

- Two phosphonic acid groups (-PO₃H₂) bonded to the same carbon atom, forming a bisphosphonate moiety.

The SMILES notation for this compound is CCCCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O , and its InChIKey is CRTLLTFVYOUDFN-UHFFFAOYSA-N .

| Property | Value |

|---|---|

| IUPAC Name | (1-hydroxyhexadecane-1,1-diyl)bis(phosphonic acid) |

| Molecular Formula | C₁₆H₃₆O₇P₂ |

| Molecular Weight | 402.4 g/mol |

| SMILES | CCCCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |

| InChIKey | CRTLLTFVYOUDFN-UHFFFAOYSA-N |

Alternative Naming Conventions in Bisphosphonate Chemistry

In industrial and pharmacological contexts, alternative naming conventions emphasize functional groups or structural motifs. Common synonyms include:

- Hexadecyl-1-hydroxy-1,1-bisphosphonate

- P,P'-(1-Hydroxyhexadecylidene)bis[phosphonic acid]

- 1-Hydroxyhexadecylidene-1,1-bisphosphonic acid

These names highlight the compound’s classification as a bisphosphonate , characterized by two phosphonate groups (-PO₃²⁻) linked to a single carbon atom. The prefix "hexadecyl" denotes the 16-carbon chain, while "hydroxy" and "phosphono" specify the functional groups. In regulatory documents, the compound is occasionally grouped under long-chain alkylbisphosphonates due to its hydrocarbon tail.

特性

IUPAC Name |

(1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17,24(18,19)20)25(21,22)23/h17H,2-15H2,1H3,(H2,18,19,20)(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTLLTFVYOUDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328122 | |

| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2809-24-7 | |

| Record name | NSC724484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction of Phosphorus Trichloride with Fatty Acids

- Reagents: Phosphorus trichloride (PCl3) and palmitic acid (hexadecanoic acid)

- Procedure:

- Phosphorus trichloride is slowly added to the fatty acid under controlled temperature conditions to avoid side reactions.

- The reaction mixture is heated to promote the formation of the dialkyl phosphonate intermediate.

- By-products such as hydrogen chloride gas are removed or absorbed to minimize contamination.

- Outcome: Formation of dialkyl phosphonate esters with the hexadecyl chain attached to the phosphorus center.

This method is well-documented for producing alkyl phosphonates with high yield and purity.

Hydrolysis of Dialkyl Phosphonates to Phosphonic Acids

- Common Hydrolysis Conditions:

- Use of concentrated hydrochloric acid (35–37% aqueous HCl, approximately 12 M)

- Refluxing the reaction mixture for 1 to 12 hours depending on substrate and scale

- Process Details:

- The dialkyl phosphonate is stirred with concentrated HCl under reflux.

- After completion, excess acid and water are removed by distillation and azeotropic drying (e.g., with toluene).

- The phosphonic acid product, often hygroscopic, can be further purified by recrystallization from polar solvents such as acetonitrile, methanol/acetone mixtures, or concentrated HCl to reduce water solubility and improve purity.

- Advantages:

Alternative Hydrolysis Methods

Industrial-Scale Considerations

Comparative Data Table of Preparation Methods

Research Findings and Characterization

The synthesized (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid has been characterized by elemental microanalysis and spectroscopic methods (IR, ^1H NMR, ^31P NMR), confirming the presence of phosphonic acid groups and the hydroxy substituent on the hexadecyl chain.

Spectroscopic studies indicate that the phosphonic acid groups coordinate metal ions (e.g., Fe(III)) via oxygen atoms, which is relevant for applications in metal extraction and catalysis.

The hydrolysis method using concentrated HCl is preferred for its efficiency and ability to produce high-purity products suitable for further applications.

化学反応の分析

Types of Reactions: (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride are used for substitution reactions.

Major Products:

Oxidation: Formation of phosphonic acid derivatives.

Reduction: Formation of phosphine oxides.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Environmental Applications

2.1 Heavy Metal Ion Extraction

HPHPA has demonstrated effectiveness in the extraction of heavy metal ions from aqueous solutions. It has been utilized as a chelating agent for the recovery of iron(III) ions from organic phases. Studies show that HPHPA forms stable complexes with iron(III), facilitating its extraction from solutions containing various acids such as hydrochloric and sulfuric acid .

| Parameter | Optimal Conditions |

|---|---|

| Acid Concentration | 5 M HCl |

| Time | 30 minutes |

| Stirring Rate | 400 r.p.m |

Case Study: A study reported a quantitative recovery of iron(III) using HPHPA from hexane solutions, achieving over 96% extraction efficiency under optimized conditions .

Biomedical Applications

3.1 Bone Targeting Agents

The affinity of phosphonic acids for calcium ions makes HPHPA a candidate for bone-targeting drug delivery systems. Its structural similarity to phosphate allows it to bind effectively to bone tissue, making it useful in therapies aimed at treating osteoporosis and other bone-related diseases .

3.2 Drug Development

HPHPA is being explored as a pro-drug or drug delivery vehicle due to its bioactive properties. Its ability to form stable complexes can enhance the bioavailability of therapeutic agents targeting specific tissues .

Material Science Applications

4.1 Surfactant Properties

HPHPA's amphiphilic nature allows it to function as a surfactant in stabilizing colloidal solutions and preparing oil/water emulsions. This property is particularly useful in formulating nanocrystals for various applications, including drug delivery and environmental remediation .

4.2 Corrosion Inhibition

The high polarity of the phosphonic acid group contributes to its effectiveness as a corrosion inhibitor in metal protection systems. HPHPA can form protective films on metal surfaces, reducing corrosion rates significantly in aggressive environments .

Summary of Research Findings

The following table summarizes key research findings related to the applications of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid:

作用機序

The mechanism of action of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid involves its ability to chelate metal ions, particularly calcium and iron. This chelation process inhibits the formation of metal oxides and scales, making it effective as a corrosion and scale inhibitor. In biological systems, the compound can inhibit phosphatase enzymes by binding to the active site and preventing substrate access.

類似化合物との比較

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between HPHPA and analogous phosphonic acids:

| Compound Name | Key Structural Features | Reactivity/Applications | Unique Properties |

|---|---|---|---|

| HPHPA | C₁₆ alkyl chain, α-hydroxyphosphonic acid group | Fe(III) chelation, surfactants, catalysis | High lipophilicity, stable metal complexes |

| 12-Chlorododecylphosphonic acid | C₁₂ alkyl chain, terminal chlorine atom | Substitution reactions, surface functionalization | Chlorine enables covalent bonding to surfaces |

| (1-Hydroxycyclohexyl)phosphonic acid | Cyclohexyl ring substituent | Enzyme inhibition, metal ion coordination | Steric hindrance enhances selectivity |

| Phenylphosphonic acid | Aromatic phenyl group | Metal-organic frameworks (MOFs), corrosion inhibition | Enhanced stability via π-π interactions |

| Methyl hydrogenphosphonate | Methyl ester group, simpler alkyl chain | Intermediate in synthesis, hydrolysis-resistant | Balance of reactivity and stability |

生物活性

(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid (HPHPA) is a phosphonic acid derivative noted for its biological activity and potential applications in various fields, including medicine and environmental science. This compound is characterized by its long-chain hydrocarbon structure, which influences its interaction with biological systems and its efficacy as a therapeutic agent. This article reviews the biological activities of HPHPA, focusing on its enzymatic inhibition, anticancer properties, and potential applications in drug development.

Chemical Structure and Properties

HPHPA has the chemical formula C₁₆H₃₆O₇P₂ and features a hydroxyl group and two phosphonic acid groups. The presence of the long hydrocarbon chain contributes to its lipophilicity, which can enhance cellular permeability and bioactivity.

Enzymatic Inhibition

HPHPA exhibits significant inhibitory effects on various enzymes:

- Renin : HPHPA has been shown to inhibit renin, an enzyme critical in the regulation of blood pressure. This inhibition suggests potential applications in treating hypertension .

- EPSP Synthase : As a phosphonate, HPHPA acts as an inhibitor of EPSP synthase, an enzyme necessary for the biosynthesis of aromatic amino acids in plants and some microorganisms. This property indicates its potential as an herbicide .

- HIV Protease : Preliminary studies suggest that HPHPA can inhibit HIV protease, which is crucial for viral replication. This could position HPHPA as a candidate for antiviral drug development .

Anticancer Properties

Recent studies have highlighted the anticancer potential of HPHPA:

- In Vitro Studies : HPHPA demonstrated cytotoxic effects against several cancer cell lines, including human leukemia (K-562), breast cancer (MCF-7), and prostate cancer (DU-145). The compound exhibited lower IC₅₀ values compared to standard chemotherapeutic agents like doxorubicin, indicating higher potency .

- Mechanism of Action : The mechanism by which HPHPA exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Detailed studies are ongoing to elucidate these mechanisms further.

Case Study 1: Antiparasitic Activity

A study explored the antiparasitic activity of HPHPA derivatives against Plasmodium falciparum, the causative agent of malaria. The derivative (R)-(4-(2-amino-6-oxo-9H-purin-9-yl)-2-hydroxybutyl)-phosphonic acid showed remarkable activity with an IC₅₀ value of 74 nM against infected red blood cells. The selectivity index was notably high (>1,350), indicating low toxicity to human cells .

Case Study 2: Iron Extraction

Research into the extraction capabilities of HPHPA revealed that it effectively forms complexes with iron(III) ions. The coordination occurs through oxygen atoms from the hydroxyl and phosphonate groups. This property was exploited in liquid-liquid extraction experiments, demonstrating HPHPA's utility in environmental remediation processes .

Data Tables

| Biological Activity | Target Enzyme/Cell Type | IC₅₀ Value | Notes |

|---|---|---|---|

| Renin Inhibition | Renin | Not specified | Potential treatment for hypertension |

| EPSP Synthase Inhibition | EPSP Synthase | Not specified | Possible herbicide application |

| Anticancer Activity | K-562 (Leukemia) | < 10 μM | More effective than doxorubicin |

| Antiparasitic Activity | Plasmodium falciparum | 74 nM | High selectivity index (>1,350) |

| Iron Extraction | Iron(III) ions | Not specified | Effective complex formation |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves functionalization of dialkyl phosphonates or direct P–C bond formation using phosphorous acid (H₃PO₃). Key methods include:

- McKenna procedure : A two-step reaction using bromotrimethylsilane followed by methanolysis to dealkylate intermediates .

- Acidic hydrolysis : HCl-mediated cleavage of phosphonate esters.

Critical parameters include temperature (optimized between 60–100°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Impurities like unreacted phosphonate esters can be minimized via column chromatography or recrystallization .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ³¹P NMR identifies phosphorus environments (δ ~10–30 ppm for phosphonic acids); ¹H NMR resolves hydroxy and alkyl proton signals.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~2300 cm⁻¹ (P–H stretch, if present) and 1000–1200 cm⁻¹ (P=O/P–O stretches).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (402.40 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase columns with UV detection at 210 nm, using ion-pairing agents (e.g., tetrabutylammonium phosphate) to enhance retention .

Q. What are the standard protocols for quantifying (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid in environmental samples using LC-MS/MS?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode anion-exchange cartridges to isolate phosphonic acids from matrices like soil or plant tissue.

- Internal Standards : Deuterated analogs (e.g., D₆-ethylphosphonic acid) correct for matrix effects.

- Calibration : Linear range of 0.01–10 mg/kg, with reporting limits (RLs) as low as 0.01 mg/kg. Note that RL variability across labs (0.01–0.2 mg/kg) requires harmonization .

- Data Interpretation : Convert phosphonic acid concentrations to fosetyl equivalents using molar ratios (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) to comply with regulatory reporting .

Advanced Research Questions

Q. How can researchers differentiate endogenous phosphonic acid from synthetic sources in plant tissue analysis?

- Methodological Answer :

- Isotopic Labeling : Use ³²P or ¹³C-labeled (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid to track synthetic vs. natural origins.

- Degradation Studies : Compare degradation kinetics under UV light or microbial action; synthetic derivatives often exhibit slower breakdown .

- Accumulation Patterns : Perennial plants may retain residues for years post-application, detectable via longitudinal sampling .

Q. What experimental strategies are effective in resolving contradictory data regarding the environmental persistence of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid?

- Methodological Answer :

- Multi-Condition Degradation Assays : Test persistence under varying pH (3–9), temperature (4–40°C), and UV exposure. Advanced oxidation processes (AOPs) like Fenton’s reagent degrade phosphonic acids via •OH radical attack .

- Cross-Validation : Compare results from LC-MS/MS, ion chromatography, and ³¹P NMR to rule out analytical artifacts.

- Longitudinal Field Studies : Monitor half-life in agricultural soils over 12–24 months, accounting for seasonal microbial activity .

Q. How can molecular dynamics simulations inform the design of proton-conductive materials using (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid?

- Methodological Answer :

- Coordination Analysis : Simulate hydronium ion interactions with phosphonic acid groups to optimize proton hopping. Strong electrostatic interactions slow ion mobility but enhance thermal stability .

- Morphology Mapping : Use ab initio MD to predict phase-separated structures in polymer matrices (e.g., PFSA ionomers), correlating with experimental SAXS data .

- Dopant Effects : Model the impact of sulfonic acid co-functionalization on dielectric saturation and conductivity .

Q. What are the methodological challenges in correlating in vitro bioactivity studies of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid with in vivo efficacy?

- Methodological Answer :

- Solubility Optimization : Use phosphate-buffered saline (PBS) with surfactants (e.g., Tween-80) to enhance aqueous solubility.

- Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways; consider prodrug strategies (e.g., esterification) to improve bioavailability .

- Dosage Calibration : Translate in vitro IC₅₀ values to in vivo doses using allometric scaling, adjusting for renal clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。